molecular formula C14H23N3O3S2 B2997940 N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide CAS No. 2034283-52-6

N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2997940
CAS No.: 2034283-52-6
M. Wt: 345.48
InChI Key: QPUVQCUBVWEHAM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a sulfonamide group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the Paal-Knorr synthesis, which is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . The thiophene derivative is then sulfonated using sulfonyl chloride reagents to introduce the sulfonamide group.

The piperidine ring is synthesized separately, often starting from piperidine itself, which is then functionalized with a carboxamide group. The final step involves coupling the sulfonamido thiophene derivative with the piperidine carboxamide under suitable conditions, such as using a base like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk chemicals and reagents.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxamide: Unique due to the combination of a sulfonamide group with a thiophene ring and a piperidine carboxamide.

    Thiophene derivatives: Often used in organic electronics and pharmaceuticals.

    Sulfonamides: Widely used as antibiotics and in other medicinal applications.

    Piperidine derivatives: Commonly found in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of N,N-d

Properties

IUPAC Name

N,N-dimethyl-4-[[(5-methylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S2/c1-11-4-5-13(21-11)22(19,20)15-10-12-6-8-17(9-7-12)14(18)16(2)3/h4-5,12,15H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUVQCUBVWEHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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